2-(3-(4-Methoxyphenylsulfonamido)benzamido)-4,5-dimethylthiophene-3-carboxamide
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Overview
Description
2-(3-(4-Methoxyphenylsulfonamido)benzamido)-4,5-dimethylthiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with various functional groups
Mechanism of Action
Target of Action
The compound “2-(3-(4-Methoxyphenylsulfonamido)benzamido)-4,5-dimethylthiophene-3-carboxamide” contains a thiophene ring, a benzamido group, and a methoxyphenylsulfonamido group. Thiophene derivatives are known to exhibit a variety of biological activities . Similarly, compounds containing benzamido and sulfonamido groups are often associated with biological activity . .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Many drugs that contain similar structural features are involved in pathways related to inflammation, cancer, and infectious diseases .
Biochemical Analysis
Biochemical Properties
2-(3-(4-Methoxyphenylsulfonamido)benzamido)-4,5-dimethylthiophene-3-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases (MMPs), by binding to their active sites . This interaction can lead to the modulation of enzymatic activity and subsequent biochemical pathways. Additionally, the compound may interact with other proteins involved in cellular signaling and metabolic processes, further influencing biochemical reactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can induce cell cycle arrest and apoptosis in cancer cells by disrupting microtubule formation and inhibiting tubulin polymerization . These effects highlight its potential as an anticancer agent and its impact on cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, such as MMPs, leading to enzyme inhibition . This binding can alter the conformation of the enzyme, preventing substrate access and subsequent catalytic activity. Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to the compound can lead to sustained inhibition of enzymatic activity and persistent changes in cellular function, highlighting its potential for therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity, indicating the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic transformations can influence the compound’s bioavailability, efficacy, and potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments, including the cytoplasm and nucleus. Its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization within these compartments can modulate its interactions with biomolecules and influence its overall biochemical and cellular effects.
Preparation Methods
The synthesis of 2-(3-(4-Methoxyphenylsulfonamido)benzamido)-4,5-dimethylthiophene-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiophene core, followed by the introduction of the carboxamide group and subsequent sulfonamide and benzamido substitutions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the yield and purity of the final product. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and electrophiles for substitution reactions.
Scientific Research Applications
2-(3-(4-Methoxyphenylsulfonamido)benzamido)-4,5-dimethylthiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with unique electronic or optical properties.
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives and sulfonamide-containing molecules. Compared to these, 2-(3-(4-Methoxyphenylsulfonamido)benzamido)-4,5-dimethylthiophene-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity. Examples of similar compounds include:
- 2-(3-(4-Methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide
- 2-(3-(4-Methoxyphenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide .
Properties
IUPAC Name |
2-[[3-[(4-methoxyphenyl)sulfonylamino]benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S2/c1-12-13(2)30-21(18(12)19(22)25)23-20(26)14-5-4-6-15(11-14)24-31(27,28)17-9-7-16(29-3)8-10-17/h4-11,24H,1-3H3,(H2,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLICJGMSGEPJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.